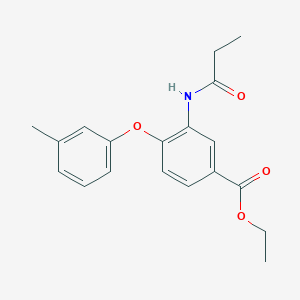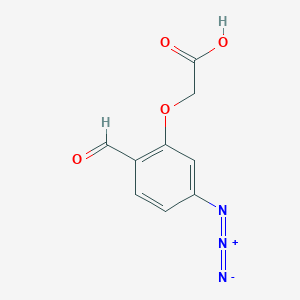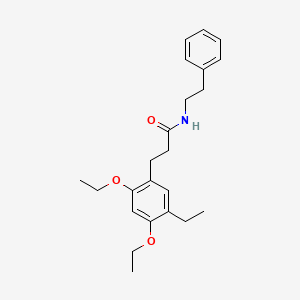![molecular formula C11H16N2O2Si B14427469 Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- CAS No. 83355-89-9](/img/structure/B14427469.png)
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-: is a synthetic organic compound with the molecular formula C11H16N2O2Si. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are widely studied due to their significant roles in biological systems and their applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
化学反应分析
Types of Reactions
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trimethylsilyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized pyrimidines.
科学研究应用
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse derivatives.
Biology: Pyrimidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrimidine: The parent compound, with a simpler structure and different reactivity.
2,4-Dimethoxypyrimidine: Lacks the trimethylsilyl group, resulting in different chemical properties.
5-Trimethylsilyl-2,4-dimethoxypyrimidine: A closely related compound with similar but distinct reactivity.
Uniqueness
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and reactivity towards certain reagents. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
CAS 编号 |
83355-89-9 |
|---|---|
分子式 |
C11H16N2O2Si |
分子量 |
236.34 g/mol |
IUPAC 名称 |
2-(2,4-dimethoxypyrimidin-5-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H16N2O2Si/c1-14-10-9(6-7-16(3,4)5)8-12-11(13-10)15-2/h8H,1-5H3 |
InChI 键 |
PANGXXUVOCXPSU-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC=C1C#C[Si](C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
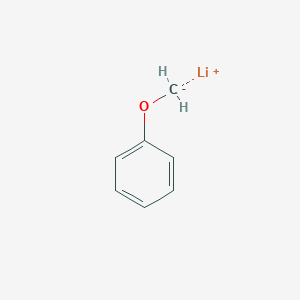
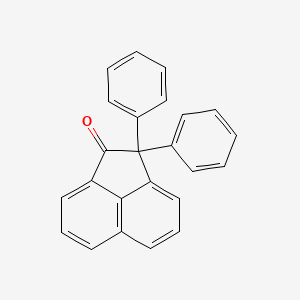
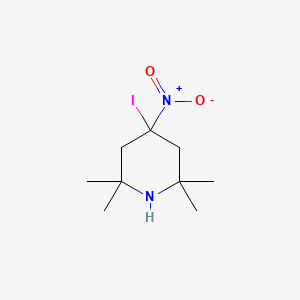

phosphanium bromide](/img/structure/B14427410.png)

![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)
